molecular formula C12H18ClNO2S B2435327 6-(3-Aminophenyl)sulfanylhexanoic acid;hydrochloride CAS No. 2551117-32-7

6-(3-Aminophenyl)sulfanylhexanoic acid;hydrochloride

Cat. No.: B2435327
CAS No.: 2551117-32-7
M. Wt: 275.79
InChI Key: PTKDXNHAJLGWPS-UHFFFAOYSA-N
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Description

“6-(3-Aminophenyl)sulfanylhexanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2551117-32-7 . It has a molecular weight of 275.8 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-((3-aminophenyl)thio)hexanoic acid hydrochloride . The InChI code for this compound is 1S/C12H17NO2S.ClH/c13-10-5-4-6-11(9-10)16-8-3-1-2-7-12(14)15;/h4-6,9H,1-3,7-8,13H2,(H,14,15);1H .

Scientific Research Applications

  • Role in Synthesis and Industrial Applications : 6-Aminohexanoic acid, a closely related compound, plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry (like nylon). It is also often used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Synthesis Methodologies : The synthesis of 6-aminohexanoic acid can be achieved through the acid hydrolysis of caprolactam, with optimization of process parameters to increase yield (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).

  • Applications in Textile Industry : Derivatives of 6-aminohexanoic acid have been used in the synthesis of dyes for polyamide and protein fibers, highlighting its utility in the textile industry (Yıldız & Boztepe, 2002).

  • Role in Organic Chemical and Pharmaceutical Industry : m-Aminophenol, a derivative, is widely used in various industries, including the production of functional dyes and dye intermediates (Mao, Zhang, Chen, Wu, Bu, & Xu, 2020).

  • Development of Novel Compounds : Research has been conducted on the synthesis of novel sulfanilyl amino acids and dipeptides derivatives, indicating its potential in creating new compounds for various applications (El-Sayed, 2007).

  • Thermosensitive Properties for Biomedical Applications : Studies on phosphazene derivatives bearing amino acid ester groups, including those derived from 6-aminohexanoic acid, show promise for biomedical applications due to their thermosensitive behaviors (Uslu, Balcı, Yuksel, Özcan, Dural, & Beşli, 2017).

Properties

IUPAC Name

6-(3-aminophenyl)sulfanylhexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c13-10-5-4-6-11(9-10)16-8-3-1-2-7-12(14)15;/h4-6,9H,1-3,7-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKDXNHAJLGWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCCCCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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